molecular formula C14H28 B14538805 2,3-Dimethyldodec-2-ene CAS No. 62060-12-2

2,3-Dimethyldodec-2-ene

Cat. No.: B14538805
CAS No.: 62060-12-2
M. Wt: 196.37 g/mol
InChI Key: HDRUVNHHTMPSCW-UHFFFAOYSA-N
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Description

2,3-Dimethyldodec-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a derivative of dodecene, with two methyl groups attached to the second and third carbon atoms of the dodec-2-ene chain. The structural formula of this compound is C14H28, and it is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyldodec-2-ene can be synthesized through the dehydration of alcohols. One common method involves the dehydration of 2,3-dimethyldodecan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale dehydration reactors where the alcohol precursor is continuously fed and dehydrated under controlled conditions. The use of phosphoric acid as a catalyst is preferred due to its lower tendency to cause side reactions compared to sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyldodec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 2,3-dimethyldodecane.

    Substitution: Formation of allylic bromides.

Scientific Research Applications

2,3-Dimethyldodec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyldodec-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In substitution reactions, the allylic position is targeted by brominating agents to form allylic bromides . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2,3-Dimethyldodec-2-ene can be compared with other similar alkenes such as:

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.

Properties

CAS No.

62060-12-2

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

2,3-dimethyldodec-2-ene

InChI

InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h5-12H2,1-4H3

InChI Key

HDRUVNHHTMPSCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C(C)C)C

Origin of Product

United States

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